N-(tert-butyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
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Description
N-(tert-butyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a useful research compound. Its molecular formula is C23H26N2O5S and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Protective β-Amino Acids
The Reformatsky reagent tert-butoxycarbonylmethylzinc bromide adds to N-sulfonylimines derived from anthracene, yielding protected β-amino acids. This method demonstrates the synthesis of N-deprotected and hydrolytically cleaved amino acids, showcasing the chemical utility of anthracene derivatives in generating amino acid precursors for further research applications (Robinson & Wyatt, 1993).
Activation of Sulfoxides
Sulfoxides with a tert-butyl group can be activated using N-bromosuccinimide under acidic conditions. This process enables the synthesis of a range of sulfinic acid amides, sulfoxides, and sulfinic acid esters, expanding the repertoire of sulfonyl-based compounds for various research applications (Wei & Sun, 2015).
One-Pot Synthesis of N-(tert-Butoxycarbonyl)sulfamide
An efficient one-pot synthesis process for N-(tert-butoxycarbonyl)sulfamide, a precursor for the aminosulfamoyl-containing side chain of novel carbapenem antibiotics, has been developed. This improved process overcomes the instability and hazardous conditions associated with the previous method, facilitating safer and more accessible production for research purposes (Masui et al., 2004).
Catalytic Aminohydroxylation and Aziridination
The N-chloramine salt of tert-butylsulfonamide has been identified as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins. This method closely resembles the behavior of Chloramine-T in these reactions, offering a new approach to generating amines and aziridines which are pivotal in medicinal chemistry and material science research (Gontcharov, Liu, & Sharpless, 1999).
Visible-Light Photocatalytic Fluoroalkylation
9,10-Bis(di(p-tert-butylphenyl)amino)anthracene has been utilized as a photocatalyst for radical fluoroalkylation under visible light irradiation. This discovery underscores the potential of anthracene derivatives in photoredox catalysis, enabling the generation of fluoroalkyl radicals for the synthesis of compounds with applications in pharmaceuticals and agrochemicals (Noto et al., 2018).
Properties
IUPAC Name |
N-tert-butyl-4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-23(2,3)24-20(26)10-7-13-25(4)31(29,30)15-11-12-18-19(14-15)22(28)17-9-6-5-8-16(17)21(18)27/h5-6,8-9,11-12,14H,7,10,13H2,1-4H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIBGUSZFKBWME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.